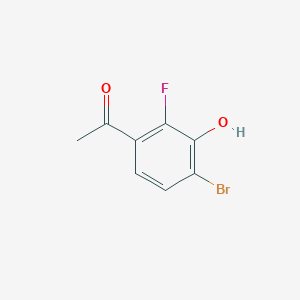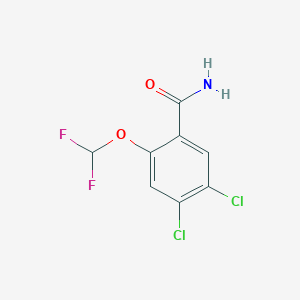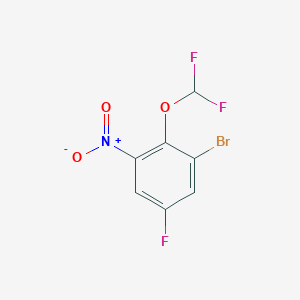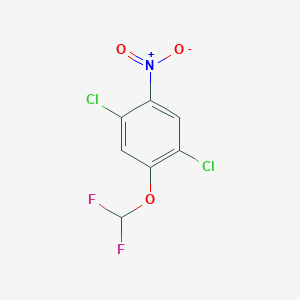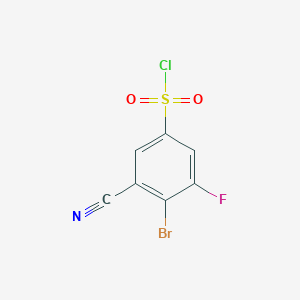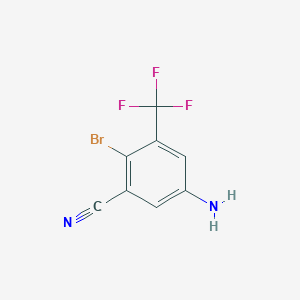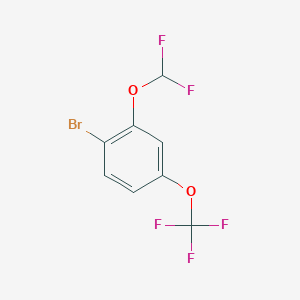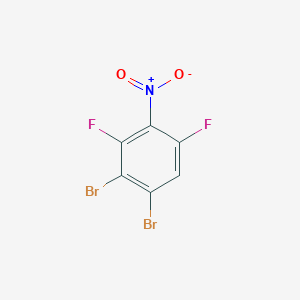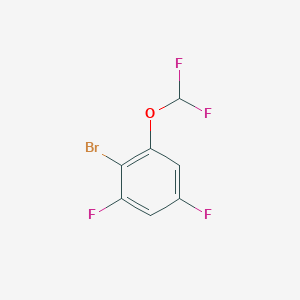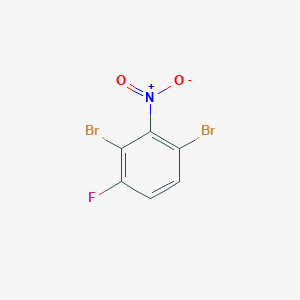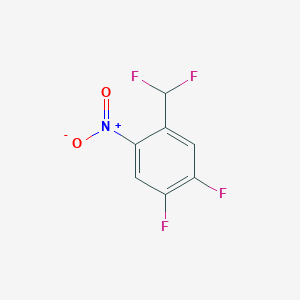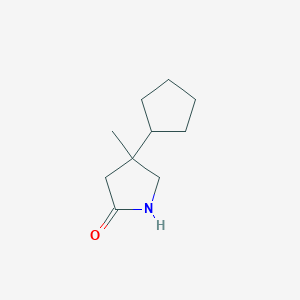
4-环戊基-4-甲基吡咯烷-2-酮
描述
4-Cyclopentyl-4-methylpyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is a derivative of pyrrolidinone, characterized by a cyclopentyl and a methyl group attached to the pyrrolidinone ring
科学研究应用
4-Cyclopentyl-4-methylpyrrolidin-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 4-Cyclopentyl-4-methylpyrrolidin-2-one are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that pyrrolidine derivatives, to which this compound belongs, can interact with various biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 4-cyclopentyl-4-methylpyrrolidin-2-one is currently unavailable .
生化分析
Biochemical Properties
4-Cyclopentyl-4-methylpyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . Additionally, 4-Cyclopentyl-4-methylpyrrolidin-2-one can bind to specific proteins, affecting their conformation and function .
Cellular Effects
The effects of 4-Cyclopentyl-4-methylpyrrolidin-2-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 4-Cyclopentyl-4-methylpyrrolidin-2-one has been observed to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Cyclopentyl-4-methylpyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in the conformation of these biomolecules, affecting their function and stability . Additionally, 4-Cyclopentyl-4-methylpyrrolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopentyl-4-methylpyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Cyclopentyl-4-methylpyrrolidin-2-one remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Cyclopentyl-4-methylpyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 4-Cyclopentyl-4-methylpyrrolidin-2-one can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
4-Cyclopentyl-4-methylpyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, 4-Cyclopentyl-4-methylpyrrolidin-2-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The distribution of 4-Cyclopentyl-4-methylpyrrolidin-2-one can affect its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of 4-Cyclopentyl-4-methylpyrrolidin-2-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-Cyclopentyl-4-methylpyrrolidin-2-one exerts its effects in the appropriate cellular context . The compound’s activity can be influenced by its subcellular distribution, affecting its interactions with biomolecules and overall biological function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-4-methylpyrrolidin-2-one typically involves the reaction of cyclopentanone with methylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Cyclopentyl-4-methylpyrrolidin-2-one may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process often includes steps such as distillation and crystallization to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
4-Cyclopentyl-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the cyclopentyl and methyl groups.
4-Methylpyrrolidin-2-one: Lacks the cyclopentyl group.
4-Cyclopentylpyrrolidin-2-one: Lacks the methyl group.
Uniqueness
4-Cyclopentyl-4-methylpyrrolidin-2-one is unique due to the presence of both the cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications .
属性
IUPAC Name |
4-cyclopentyl-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(6-9(12)11-7-10)8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMUFNCDUFYDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


